molecular formula C18H21N5O B11306858 N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine

Cat. No.: B11306858
M. Wt: 323.4 g/mol
InChI Key: QYJPPSQLTAGLLC-UHFFFAOYSA-N
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Description

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is a tetrazole-based compound featuring a benzyl ether linkage to a phenyl-substituted tetrazole ring and an N-butyl substituent. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry. The phenyl group at the 1-position of the tetrazole enhances lipophilicity, while the butyl chain may influence pharmacokinetic properties such as absorption and tissue distribution.

Properties

Molecular Formula

C18H21N5O

Molecular Weight

323.4 g/mol

IUPAC Name

N-[[4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]butan-1-amine

InChI

InChI=1S/C18H21N5O/c1-2-3-13-19-14-15-9-11-17(12-10-15)24-18-20-21-22-23(18)16-7-5-4-6-8-16/h4-12,19H,2-3,13-14H2,1H3

InChI Key

QYJPPSQLTAGLLC-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=C(C=C1)OC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with an alkyne.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction.

    Formation of the Butylamine Moiety: The butylamine moiety is attached via a reductive amination reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Biological Evaluation

Recent studies have highlighted the biological activities of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine, particularly its efficacy as a multi-target directed ligand (MTDL).

Neuropharmacological Applications

Research indicates that this compound exhibits significant inhibitory activity against key enzymes involved in neurodegenerative diseases, such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition may lead to enhanced levels of acetylcholine, potentially alleviating symptoms associated with Alzheimer's disease and other cognitive disorders.

In vitro enzyme activity assays demonstrated that several derivatives of this compound showed promising results in reducing the immobility time in forced swim tests, indicating potential antidepressant-like effects .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives containing the tetrazole moiety have been reported to exhibit significant cytotoxic effects against human cancer cells, suggesting a potential role in cancer therapeutics .

Case Study 1: Neuroprotective Effects

One study synthesized a series of tetrazole derivatives, including this compound, and evaluated their effects on MAO and AChE. The findings revealed that these compounds could significantly inhibit MAO-B activity, which is crucial for managing neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another investigation focused on the synthesis of related compounds and their anticancer efficacy against various tumor cell lines. The study reported that certain derivatives displayed high levels of growth inhibition, with specific attention to their mechanism of action involving apoptosis induction in cancer cells .

Mechanism of Action

The mechanism of action of N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the benzyl ring, tetrazole N-substituents, and additional functional groups. Key examples include:

Compound Name Substituents on Benzyl Ring Tetrazole Substituents Additional Groups Molecular Formula Molar Mass (g/mol)
N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine (hypothetical) 4-O-(1-phenyl-tetrazol-5-yl) N-butyl None C₁₈H₂₂N₅O 336.41 (calculated)
N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine 3-ethoxy, 4-O-(1-phenyl-tetrazol-5-yl) 3-pyridinylmethyl Ethoxy, pyridine C₂₂H₂₃N₆O₂ 402.45
N-(1-butyl-1H-tetraazol-5-yl)-N-(5-chloro-2-methoxybenzyl)amine 5-chloro, 2-methoxy N-butyl Chloro, methoxy C₁₃H₁₈ClN₅O 295.77
N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-1-propyl-1H-tetrazol-5-amine 3-chloro, 5-methoxy, 4-thienylmethoxy N-propyl Thiophene, chloro C₁₈H₂₁ClN₄O₂S 392.90
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine 3-bromo, 5-methoxy, 4-(4-methylbenzyloxy) None (triazole) Bromo, methylbenzyloxy C₁₈H₁₉BrN₄O₂ 403.27

Key Observations :

  • Lipophilicity : The phenyl group in the tetrazole (hypothetical compound and ) increases lipophilicity compared to compounds with smaller substituents (e.g., methyl or ethyl in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., chloro, bromo in ) may enhance metabolic stability but reduce solubility.

Physicochemical Properties

Compound (Reference) Density (g/cm³) Boiling Point (°C) pKa
N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine 1.463 (predicted) 570.9 (predicted) 10.75
N-(1-butyl-1H-tetraazol-5-yl)-N-(5-chloro-2-methoxybenzyl)amine N/A N/A N/A
N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine N/A N/A N/A
  • pKa : The pKa of ~10.75 () suggests basicity influenced by the triazole and benzylamine groups, which may affect ionization under physiological conditions.
  • Solubility : Higher molecular weight (e.g., 403.27 g/mol in ) and lipophilic substituents likely reduce aqueous solubility compared to smaller analogs like (295.77 g/mol).

Crystallographic and Stability Considerations

  • Crystal Packing : and highlight hydrogen-bonding networks (N-H···O, O-H···Cl) that stabilize crystal structures. Such interactions may influence the compound’s solid-state stability and formulation .
  • Thermal Stability : Higher boiling points (e.g., 570.9°C in ) suggest thermal resilience, critical for storage and processing .

Biological Activity

N-butyl-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4OC_{18}H_{22}N_{4}O, and it features a tetrazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:

\text{N butyl N 4 1 phenyl 1H tetraazol 5 yl oxy benzyl}amine}

This compound incorporates a butyl group, a benzyl moiety, and a tetrazole ring, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the tetrazole moiety is believed to enhance the interaction with microbial targets.

Antitumor Activity

Several studies have highlighted the potential anticancer effects of tetrazole-containing compounds. For example, compounds related to this compound have demonstrated cytotoxic effects in vitro against cancer cell lines. The structure-activity relationship suggests that modifications on the phenyl and tetrazole rings can significantly influence their anticancer efficacy .

Neuropharmacological Effects

Tetrazole derivatives are also being explored for their neuropharmacological activities. Some studies have reported that certain analogs exhibit anticonvulsant properties, potentially offering therapeutic avenues for epilepsy management . The mechanism often involves modulation of neurotransmitter systems or ion channels.

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives of tetrazole against bacterial strains using minimum inhibitory concentration (MIC) assays. Compounds similar to this compound showed promising results with MIC values in the low micromolar range .
  • Anticancer Activity : In vitro studies on cancer cell lines revealed that certain modifications to the tetrazole ring significantly enhance cytotoxicity. For instance, a compound with a substituted phenyl ring exhibited IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Neuropharmacological Assessment : A series of tetrazole derivatives were evaluated for anticonvulsant activity in animal models. Results indicated that specific structural features were pivotal in achieving desired pharmacological effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Tetrazole Ring : Essential for biological activity; modifications can enhance or reduce efficacy.
  • Substituents on the Benzene Ring : Electron-donating or withdrawing groups significantly affect potency.
Compound StructureActivity TypeIC50 Value
Tetrazole Derivative AAntimicrobial5 µg/mL
Tetrazole Derivative BAnticancer10 µg/mL
Tetrazole Derivative CAnticonvulsant15 µg/mL

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